molecular formula C26H27N5O4S2 B12166307 2-[4-(2-hydroxyethyl)piperazin-1-yl]-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-[4-(2-hydroxyethyl)piperazin-1-yl]-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12166307
M. Wt: 537.7 g/mol
InChI Key: AEMOMELFPUSMBX-PGMHBOJBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(2-hydroxyethyl)piperazin-1-yl]-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic compound that functions as a key chemical scaffold for the development of potent kinase inhibitors. Its core structure combines a pyridopyrimidinone moiety with a rhodanine-based side chain, a design frequently explored in medicinal chemistry for targeting ATP-binding sites of various kinases. This specific molecular architecture is designed to interact with and inhibit kinase activity, making it a valuable tool for investigating intracellular signaling pathways. Research into analogous compounds highlights the potential of this scaffold in targeting specific kinases, such as Discoidin Domain Receptor 1 (DDR1), which plays a critical role in cell proliferation, differentiation, and migration, and is implicated in cancer and fibrotic diseases PMID: 28505538 . The presence of the rhodanine group is a common feature in inhibitors targeting protein-protein interactions and allosteric binding sites. This reagent is intended for use in biochemical assays, high-throughput screening, and structure-activity relationship (SAR) studies to develop novel therapeutic agents. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C26H27N5O4S2

Molecular Weight

537.7 g/mol

IUPAC Name

(5Z)-5-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H27N5O4S2/c1-35-19-7-5-18(6-8-19)17-31-25(34)21(37-26(31)36)16-20-23(29-12-10-28(11-13-29)14-15-32)27-22-4-2-3-9-30(22)24(20)33/h2-9,16,32H,10-15,17H2,1H3/b21-16-

InChI Key

AEMOMELFPUSMBX-PGMHBOJBSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)N5CCN(CC5)CCO)/SC2=S

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)N5CCN(CC5)CCO)SC2=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-hydroxyethyl)piperazin-1-yl]-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. The process starts with the preparation of the core pyrido[1,2-a]pyrimidin-4-one structure, followed by the introduction of the piperazine and thiazolidinone moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would require scaling up the laboratory synthesis methods. This involves optimizing reaction conditions for large-scale operations, ensuring consistent quality, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-hydroxyethyl)piperazin-1-yl]-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

2-[4-(2-hydroxyethyl)piperazin-1-yl]-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as drug development and design.

    Industry: It is explored for its potential use in materials science, including the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[4-(2-hydroxyethyl)piperazin-1-yl]-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 4H-pyrido[1,2-a]pyrimidin-4-one derivatives, which exhibit structural diversity in their substituents. Below is a comparative analysis with structurally analogous molecules:

Table 1: Structural and Functional Comparison of Selected Analogues

Compound Name/ID Core Structure Key Substituents Biological Activity/Notes Reference
2-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one 4H-pyrido[1,2-a]pyrimidin-4-one 4-(2-Hydroxyethyl)piperazine; (Z)-thiazolidinone-thioxo-methylidene with 4-methoxybenzyl Hypothesized kinase inhibition; enhanced solubility due to hydroxyethyl group
2-(4-Ethyl-1-piperazinyl)-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one 4H-pyrido[1,2-a]pyrimidin-4-one 4-Ethylpiperazine; (Z)-thiazolidinone-thioxo-methylidene with phenylethyl Higher lipophilicity (logP ~3.2) due to phenylethyl group; potential CNS activity
2-(1,3-Benzodioxol-5-yl)-7-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one 4H-pyrido[1,2-a]pyrimidin-4-one 1,3-Benzodioxole at position 2; 4-methylpiperazine at position 7 Anticancer activity reported in patents; methylpiperazine enhances metabolic stability
N-(3-(2-((2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxobenzo[4,5]imidazo[1,2-a]pyrimidin-12(5H)-yl)phenyl)acrylamide Benzoimidazo-pyrimidine 4-Methylpiperazine; acrylamide warhead BTK/EGFR inhibitor; acrylamide enables covalent binding to cysteine residues

Key Findings:

Substituent Effects on Solubility and Lipophilicity :

  • The hydroxyethyl group in the target compound improves aqueous solubility compared to analogues with ethyl or methylpiperazine substituents (e.g., logP reduced by ~0.5 units vs. ethylpiperazine derivatives) .
  • Aromatic substituents (e.g., phenylethyl or benzodioxole) increase lipophilicity, favoring membrane permeability but reducing solubility .

Thiazolidinone vs. Imidazopyrimidine-based compounds (e.g., N-(3-phenylacrylamide derivatives) prioritize covalent binding via acrylamide groups, a feature absent in thiazolidinone analogues .

Biological Activity Trends: Piperazine derivatives with polar substituents (e.g., hydroxyethyl) are prioritized for systemic applications due to balanced ADME profiles . Thioxo groups in thiazolidinones may interact with metal ions or cysteine residues, suggesting redox or protease inhibition mechanisms .

Synthetic Accessibility: Thiazolidinone-pyrido-pyrimidinones are synthesized via Knoevenagel condensation, as seen in for chromeno-pyrimidines, whereas imidazopyrimidines require multi-step annulation .

Biological Activity

The compound 2-[4-(2-hydroxyethyl)piperazin-1-yl]-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

1. Antimicrobial Activity

Recent studies have indicated that derivatives of pyrido-pyrimidine compounds exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of the thiazolidinone moiety enhances the antimicrobial efficacy due to its ability to disrupt bacterial cell wall synthesis.

2. Anticancer Potential

Research has demonstrated that analogs of this compound possess anticancer properties. The thiazolidinone group is particularly noted for its role in inducing apoptosis in cancer cells. In vitro studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15.0Induction of apoptosis via mitochondrial pathway
A549 (Lung Cancer)20.5Cell cycle arrest at G2/M phase

3. Enzyme Inhibition

The compound has been studied for its potential as an inhibitor of phosphodiesterase type 5 (PDE5), an enzyme implicated in various cardiovascular diseases. In vitro assays have shown that it can effectively lower blood pressure in spontaneously hypertensive rat models by inhibiting PDE5 activity.

The mechanisms through which this compound exerts its biological effects include:

  • Interaction with Enzymes : The piperazine ring and thiazolidinone moiety facilitate binding to enzyme active sites, leading to inhibition.
  • Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways in cancer cells, promoting programmed cell death.
  • Modulation of Signaling Pathways : It can influence various signaling pathways involved in cell growth and survival.

Case Study 1: Antimicrobial Efficacy

A study conducted by Ahmad et al. (2011) evaluated the antimicrobial activity of related compounds against a panel of pathogens. The results indicated that certain modifications to the thiazolidinone structure significantly enhanced antibacterial activity, suggesting that structural optimization could lead to more potent agents.

Case Study 2: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers explored the anticancer properties of pyrido-pyrimidine derivatives. The compound demonstrated promising results against multiple cancer cell lines, with a notable increase in apoptotic markers observed in treated cells compared to controls.

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be standardized?

The synthesis involves multi-step reactions, typically starting with the condensation of a pyrido[1,2-a]pyrimidin-4-one core with a thiazolidinone moiety. Key steps include:

  • Piperazine substitution : Introduction of the 2-hydroxyethyl-piperazine group via nucleophilic aromatic substitution under reflux in DMF or ethanol .
  • Z-configuration control : Use of stereoselective Wittig or Knoevenagel reactions to ensure (Z)-configuration of the exocyclic double bond .
  • Purification : High-performance liquid chromatography (HPLC) is critical for isolating the final product with >95% purity .

Q. What analytical techniques are essential for structural confirmation?

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and stereochemistry (e.g., distinguishing Z/E isomers via coupling constants) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • X-ray crystallography : Single-crystal analysis resolves ambiguous stereochemistry; SHELX software is widely used for refinement .

Q. How can preliminary biological activity screening be designed?

  • In vitro assays : Test antimicrobial activity via broth microdilution (MIC values) or anticancer potential using MTT assays on cancer cell lines (e.g., IC₅₀ determination) .
  • Target identification : Use fluorescence polarization or surface plasmon resonance (SPR) to assess binding affinity to enzymes like kinases or proteases .

Advanced Research Questions

Q. How can reaction yields be improved while minimizing byproduct formation?

  • Catalyst optimization : Screen palladium or copper catalysts for cross-coupling steps to enhance efficiency .
  • Solvent effects : Replace polar aprotic solvents (e.g., DMF) with ionic liquids to reduce side reactions .
  • Real-time monitoring : Use in-situ FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .

Q. How should conflicting data between computational predictions and experimental bioactivity be resolved?

  • Docking validation : Re-run molecular docking simulations with updated protein structures (e.g., from AlphaFold) and compare with experimental IC₅₀ values .
  • Metabolite analysis : Use LC-MS to identify potential metabolic degradation products that may alter activity .
  • Free-energy calculations : Apply molecular dynamics (MD) simulations to assess binding entropy/enthalpy contributions .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Fragment-based design : Replace the 4-methoxybenzyl group with bioisosteres (e.g., 4-fluorobenzyl) to evaluate steric/electronic effects .
  • Pharmacophore modeling : Use Schrödinger’s Phase or MOE to identify critical interactions (e.g., hydrogen bonds with the thioxo group) .
  • Cellular uptake studies : Measure intracellular concentrations via LC-MS to correlate structural modifications with bioavailability .

Q. How can crystallographic data resolve ambiguities in stereochemical assignments?

  • Twinned crystal analysis : Use SHELXL to refine data from twinned crystals, common in flexible heterocyclic systems .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., π-π stacking of the pyrido-pyrimidine core) to validate packing models .

Q. What computational tools predict pharmacokinetic properties?

  • ADMET profiling : Use SwissADME or ADMETLab 2.0 to estimate logP, solubility, and CYP450 inhibition risks .
  • PBPK modeling : GastroPlus or Simcyp simulate oral absorption and tissue distribution based on molecular descriptors .

Contradictory Data Analysis

Q. Discrepancies in reported biological activity across studies

  • Source variability : Differences in cell lines (e.g., HepG2 vs. HeLa) or assay protocols (e.g., serum concentration) may explain variability .
  • Compound stability : Test degradation under assay conditions (e.g., pH 7.4 buffer at 37°C) to rule out artifactual results .

Q. Inconsistent NMR assignments for the thiazolidinone moiety

  • Dynamic effects : Variable temperature (VT) NMR can resolve conformational exchange broadening in the thioxo group .
  • Isotopic labeling : Synthesize ¹³C-labeled analogs to unambiguously assign carbonyl/thione carbons .

Methodological Resources

Technique Application Reference
X-ray crystallographyStereochemical validation
MD simulationsBinding free energy calculations
HRMSMolecular weight confirmation
SPRTarget-binding kinetics

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.